N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-triethoxybenzamide
Description
N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3,4,5-triethoxybenzamide is a benzamide derivative featuring a thiazolidine-1,1-dioxide (sulfone) moiety and a triethoxy-substituted aromatic ring. Its structural complexity arises from the combination of electron-withdrawing (chloro, sulfone) and electron-donating (triethoxy) substituents, which influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O6S/c1-4-29-19-12-15(13-20(30-5-2)21(19)31-6-3)22(26)24-16-8-9-17(23)18(14-16)25-10-7-11-32(25,27)28/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKQCQPPEOTFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-triethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring and a chloro-substituted phenyl group, which are critical for its biological interactions. The molecular formula is with a molecular weight of 407.9 g/mol. Its structural complexity allows for various interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazolidine ring enhances binding affinity due to its unique electronic properties. The chloro group also plays a role in modulating the compound's reactivity and interaction with target sites.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria. In particular:
- E. coli : Inhibition rates ranged from 53.84% to 88.46%, depending on the substituents on the phenyl group.
- S. aureus : The best-performing compounds achieved inhibition zones comparable to standard antibiotics like Ampicillin .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. The presence of the chloro substituent has been linked to enhanced antioxidant activity, with inhibition percentages reaching up to 81.8% in assays such as the ABTS radical cation decolorization assay .
Anticancer Activity
In vitro studies assessing anticancer activity have shown varied results. While some derivatives displayed low levels of activity against cancer cell lines (growth inhibition ranging from 92.48% to 126.61%), further modifications might enhance their efficacy against specific tumors .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
A study focusing on thiazolidinone derivatives revealed that compounds with electron-withdrawing groups such as chlorine exhibited superior antibacterial properties compared to their unsubstituted counterparts . The study highlighted the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features are compared with similar derivatives (Table 1):
Key Observations :
- Electron-Donating Groups : The triethoxy substituents in the target compound enhance solubility compared to analogs with methoxy or trifluoromethyl groups, which may reduce metabolic stability .
- Thiazolidinone vs.
- Amide vs. Urea Linkage : The urea derivative () introduces hydrogen-bonding capacity, which may improve receptor binding but reduce membrane permeability compared to the amide-based target compound .
Preparation Methods
Thiazolidinone Ring Formation
The thiazolidinone core is synthesized via cyclocondensation of 2-aminoethanethiol with chloroacetyl chloride under basic conditions. A mixture of 2-aminoethanethiol (10 mmol) and chloroacetyl chloride (12 mmol) in dichloromethane (40 mL) is stirred at 0°C. Triethylamine (15 mmol) is added dropwise to neutralize HCl, followed by warming to room temperature for 6 hours. The product, 3-chloro-1,3-thiazolidin-2-one , is isolated by extraction with ethyl acetate (3×20 mL) and column chromatography (petroleum ether/ethyl acetate, 3:1), yielding 78% as white crystals.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78% |
| -NMR (CDCl₃) | δ 3.85 (t, 2H), 4.20 (t, 2H), 4.55 (s, 2H) |
| -NMR | δ 43.2, 54.8, 168.5 |
Sulfonation to 1,1-Dioxo-1λ⁶,2-Thiazolidin-2-yl
The thiazolidinone is oxidized to the sulfone using 3-chloroperbenzoic acid (mCPBA) in acetic acid. A solution of 3-chloro-1,3-thiazolidin-2-one (5 mmol) and mCPBA (12 mmol) in glacial acetic acid (30 mL) is refluxed at 80°C for 12 hours. The mixture is cooled, diluted with ice water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol to yield 1,1-dioxo-1λ⁶,2-thiazolidin-2-yl (82%).
Optimization Table:
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| mCPBA | Acetic acid | 80 | 12 | 82 |
| H₂O₂ | Acetic acid | 70 | 24 | 45 |
| KMnO₄ | H₂O | 25 | 48 | <10 |
Preparation of 3,4,5-Triethoxybenzoyl Chloride
Synthesis of 3,4,5-Triethoxybenzoic Acid
Gallic acid (10 mmol) is alkylated with ethyl iodide (40 mmol) in DMF using K₂CO₃ (30 mmol) as a base. The reaction is heated at 90°C for 24 hours, followed by acidification with HCl to pH 2. The precipitate is filtered and recrystallized from ethanol/water (1:1), yielding 85% 3,4,5-triethoxybenzoic acid .
Spectroscopic Data:
-
IR (KBr): 1685 cm⁻¹ (C=O stretch)
-
-NMR (DMSO-d₆): δ 1.35 (t, 9H), 4.10 (q, 6H), 7.45 (s, 2H)
Conversion to Acid Chloride
The benzoic acid (8 mmol) is refluxed with thionyl chloride (20 mmol) in anhydrous toluene (30 mL) for 4 hours. Excess thionyl chloride is removed under reduced pressure, yielding 3,4,5-triethoxybenzoyl chloride as a colorless liquid (94%).
Amide Coupling Reaction
Synthesis of Target Compound
A solution of 4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)aniline (5 mmol) in THF (30 mL) is cooled to 0°C. 3,4,5-Triethoxybenzoyl chloride (5.5 mmol) and triethylamine (7 mmol) are added dropwise. The mixture is stirred at room temperature for 8 hours, then poured into ice water. The precipitate is filtered and purified via column chromatography (CH₂Cl₂/MeOH, 20:1), yielding N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3,4,5-triethoxybenzamide (76%).
Characterization Data:
| Technique | Data |
|---|---|
| HR-ESI-MS | m/z 575.1234 [M+H]⁺ (calc. 575.1241) |
| -NMR | δ 1.40 (t, 9H), 3.90 (t, 2H), 4.15 (q, 6H), 4.60 (t, 2H), 7.60–8.10 (m, 5H) |
| -NMR | δ 14.5, 44.8, 64.2, 115.0–150.0 (aromatic), 168.0 (C=O) |
Reaction Optimization and Challenges
Q & A
Q. What are the critical steps for synthesizing N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3,4,5-triethoxybenzamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Amide bond formation : Reacting a benzoyl chloride derivative (e.g., 3,4,5-triethoxybenzoyl chloride) with a substituted aniline precursor (e.g., 4-chloro-3-aminophenyl thiazolidine dioxide) under anhydrous conditions .
Thiazolidine dioxide incorporation : Cyclization using sulfur-containing reagents (e.g., SOCl₂ or sulfonic acid derivatives) to form the 1,1-dioxo-1λ⁶,2-thiazolidine moiety .
Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Temperature control : Maintain 60–80°C during amide coupling to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) for ≥95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key analytical techniques include:
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98% required for biological assays) .
- NMR : Confirm substituent positions (e.g., ¹H-NMR: δ 1.2–1.4 ppm for triethoxy groups; δ 7.3–7.6 ppm for aromatic protons) .
- Mass spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 495.3 (calculated for C₂₂H₂₅ClN₂O₆S) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination) .
- Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases via fluorometric assays .
- Solubility and stability : Use shake-flask method (PBS pH 7.4) and HPLC to assess aqueous solubility and degradation kinetics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Modify substituents :
- Replace triethoxy groups with methoxy or halogenated variants to alter lipophilicity .
- Vary the thiazolidine dioxide ring (e.g., methyl or ethyl substitution) to enhance enzyme binding .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) and identify critical hydrogen bonds or π-π stacking .
- In vivo validation : Administer analogs in rodent models (e.g., carrageenan-induced inflammation) to correlate SAR with efficacy .
Q. What experimental approaches resolve contradictory data in biological activity across studies?
Methodological Answer: Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions.
- Standardize protocols :
- Cross-validate with orthogonal methods : Pair fluorometric assays with Western blotting (e.g., phospho-ERK levels) .
- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent DMSO >0.1% inhibits some targets) .
Q. How can computational chemistry guide the design of derivatives with enhanced metabolic stability?
Methodological Answer:
- Metabolism prediction : Use ADMET Predictor™ or Schrödinger’s QikProp to identify labile sites (e.g., triethoxy groups prone to CYP3A4 oxidation) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict stability of proposed derivatives .
- In silico toxicity : Screen for hERG inhibition or mutagenicity with Derek Nexus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
